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Compound of Interest

Compound Name: 5-Bromo-1H-benzotriazole

Cat. No.: B1276349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-1H-
benzotriazole, a key heterocyclic compound utilized in various research and development

applications, including as a reagent in organic synthesis and as a fragment in medicinal

chemistry. This document presents predicted and comparative spectral data for Proton Nuclear

Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring

such data are also provided, alongside a visual representation of the general spectroscopic

analysis workflow.

Predicted and Comparative Spectral Data
Due to the limited availability of publicly accessible, detailed experimental spectra for 5-Bromo-
1H-benzotriazole, the following tables provide a combination of predicted data based on

established spectroscopic principles and comparative data from the parent compound, 1H-

benzotriazole.

¹H NMR Spectral Data
The introduction of a bromine atom at the 5-position of the benzotriazole ring is expected to

influence the chemical shifts of the aromatic protons. The following table outlines the predicted

¹H NMR spectral data for 5-Bromo-1H-benzotriazole, with comparative data from 1H-
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benzotriazole. The predictions are based on the expected electronic effects of the bromine

substituent.

Table 1: Predicted ¹H NMR Data for 5-Bromo-1H-benzotriazole in CDCl₃

Proton

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J,

Hz)

Comparative ¹H

NMR Data for

1H-

Benzotriazole

(CDCl₃)[1]

H-4 ~ 7.8 - 8.0 d ~ 8.0 - 9.0 7.97 (m)

H-6 ~ 7.4 - 7.6 dd
J ≈ 8.0 - 9.0, J ≈

1.5 - 2.0
7.37 (m)

H-7 ~ 7.9 - 8.1 d ~ 1.5 - 2.0 7.90 (m)

N-H ~ 10.0 - 12.0 br s - ~10.5 (br s)

Note: Predicted values are estimations and may vary based on solvent and experimental

conditions.

¹³C NMR Spectral Data
The carbon chemical shifts in 5-Bromo-1H-benzotriazole are also influenced by the bromine

substituent. The predicted ¹³C NMR data is presented below, alongside comparative data for

1H-benzotriazole.

Table 2: Predicted ¹³C NMR Data for 5-Bromo-1H-benzotriazole in CDCl₃
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Carbon
Predicted Chemical Shift (δ,

ppm)

Comparative ¹³C NMR Data

for 1H-Benzotriazole (CDCl₃)

[1]

C-4 ~ 120 - 125 126.11

C-5 ~ 115 - 120 (C-Br) 114.95

C-6 ~ 128 - 132 114.95

C-7 ~ 110 - 115 126.11

C-3a ~ 130 - 135 138.92

C-7a ~ 140 - 145 138.92

Note: Predicted values are estimations and may vary based on solvent and experimental

conditions.

Infrared (IR) Spectral Data
The IR spectrum of 5-Bromo-1H-benzotriazole is expected to exhibit characteristic

absorptions for the aromatic C-H, N-H, C=C, and C-N bonds, as well as a band corresponding

to the C-Br stretch.

Table 3: Predicted IR Absorption Bands for 5-Bromo-1H-benzotriazole
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

N-H Stretch 3200 - 3400 Medium, Broad

Aromatic C-H Stretch 3000 - 3100 Medium

C=C Aromatic Ring Stretch 1450 - 1600 Medium to Strong

N=N Stretch 1590 - 1625 Medium

C-N Stretch 1200 - 1300 Medium

C-H Bending (out-of-plane) 700 - 900 Strong

C-Br Stretch 500 - 650 Medium to Strong

Mass Spectrometry (MS) Data
The mass spectrum of 5-Bromo-1H-benzotriazole is expected to show a characteristic

isotopic pattern for the molecular ion due to the presence of the bromine atom (isotopes ⁷⁹Br

and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-1H-benzotriazole

Ion Predicted m/z Notes

[M]⁺ 197/199

Molecular ion peak showing

the characteristic isotopic

pattern for one bromine atom.

[M-N₂]⁺ 169/171
Loss of a neutral nitrogen

molecule.

[M-N₂-HCN]⁺ 142/144
Subsequent loss of hydrogen

cyanide.

[C₆H₄Br]⁺ 155/157 Bromobenzene fragment.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 5-Bromo-1H-benzotriazole.

Materials:

5-Bromo-1H-benzotriazole sample

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Bromo-1H-
benzotriazole and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent

(e.g., CDCl₃) in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second

relaxation delay, 16-32 scans).
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Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Integrate the peaks and determine the chemical shifts, multiplicities, and coupling

constants.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 5-Bromo-1H-benzotriazole.

Materials:

5-Bromo-1H-benzotriazole sample

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle

Pellet press

FT-IR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of 5-Bromo-1H-benzotriazole with

approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder

is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Process the spectrum to identify the wavenumbers of the absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of 5-Bromo-1H-benzotriazole and its

fragments.

Materials:

5-Bromo-1H-benzotriazole sample

Suitable solvent (e.g., methanol, acetonitrile)

Mass spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source)

Procedure (Electron Impact - Gas Chromatography-Mass Spectrometry - GC-MS):

Sample Preparation: Prepare a dilute solution of 5-Bromo-1H-benzotriazole in a volatile

solvent.

GC-MS Analysis:

Inject the sample into the GC-MS system.

The compound will be separated on the GC column and then introduced into the mass

spectrometer.

The molecules will be ionized by an electron beam (typically 70 eV).
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The resulting ions will be separated by the mass analyzer based on their mass-to-charge

ratio (m/z).

A mass spectrum is generated by plotting the relative abundance of ions against their m/z

values.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Bromo-1H-benzotriazole.
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Caption: General workflow for the spectroscopic analysis of 5-Bromo-1H-benzotriazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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